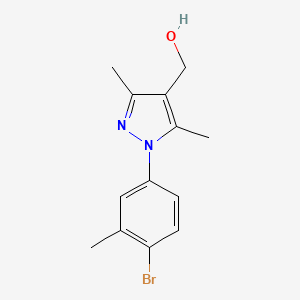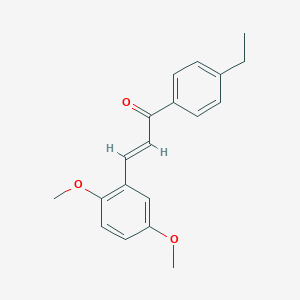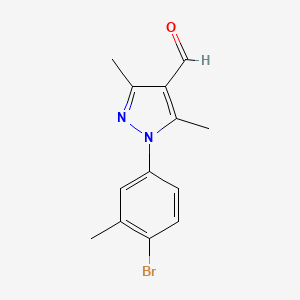
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or BMDPC, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. BMDPC is a heterocyclic compound that is composed of a pyrazole ring with a methyl group and a bromo group attached to the ring. This compound has been studied for its potential to be used in synthetic organic chemistry, as a catalyst in biochemical reactions, and as a potential therapeutic agent.
Applications De Recherche Scientifique
BMDPC has been studied for its potential to be used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of heterocyclic compounds. BMDPC has also been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. BMDPC has also been studied in the field of biochemistry, as it has been shown to be able to catalyze the synthesis of certain proteins.
Mécanisme D'action
The exact mechanism of action of BMDPC is not yet fully understood. However, it is believed that the bromo group of BMDPC is able to bind to certain proteins, which then causes a conformational change in the protein. This conformational change then results in the activation of the protein, which leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
BMDPC has been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential to be used in the synthesis of certain proteins. In addition, BMDPC has been shown to be able to catalyze the synthesis of certain enzymes, which can have a variety of biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
BMDPC has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as a solid or a solution. Additionally, BMDPC is relatively stable and can be stored for long periods of time. A limitation of BMDPC is that it is not very soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
The future directions for BMDPC research are numerous. One potential direction is to further investigate its potential to be used as a therapeutic agent, as it has already been shown to have anti-tumor and anti-inflammatory properties. Additionally, further research could be conducted to investigate the potential of BMDPC to be used in the synthesis of certain proteins, as well as its ability to catalyze the synthesis of certain enzymes. Finally, further research could be conducted to investigate the mechanism of action of BMDPC and its potential to be used in other scientific research applications.
Méthodes De Synthèse
The synthesis of BMDPC is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 4-methylphenol and 3-bromo-5-methylpyrazole in the presence of boron trifluoride etherate (BF3-etherate) as a catalyst. This reaction produces a mixture of the desired product, 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, as well as a byproduct, 3-bromo-5-methylpyrazole. The mixture is then separated and the desired product is isolated by column chromatography.
Propriétés
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-4-5-11(6-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODENVRMOKZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)
![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)



![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)




![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

